molecular formula C13H18Cl2N2O2 B1452395 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1220031-35-5

2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No. B1452395
M. Wt: 305.2 g/mol
InChI Key: LQBOLCVZGGZMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride includes a piperidinyl group and a pyridinecarboxylate group. The compound’s structure contributes to its potential as a PEPCK inhibitor.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride include a molecular weight of 305.2 g/mol. Other properties like melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Drug Discovery

Piperidine derivatives, akin to the structure of "2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride", play a crucial role in drug discovery. These compounds are explored for their three-dimensional chemical space in medicinal chemistry. For instance, the methodology for constructing spiropiperidines, which includes 2-, 3-, and 4-spiropiperidines, has been extensively researched. While 3- and 4-spiropiperidines are mainly synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products, indicating a limited general procedure for their synthesis within drug discovery due to synthesis challenges (Griggs, Tape, & Clarke, 2018).

Chemical Recycling and Environmental Impact

The chemical recycling of materials, such as poly(ethylene terephthalate) (PET), demonstrates the application of complex chemical processes involving catalysts and reactions that can potentially involve piperidine derivatives. Such research is critical for developing sustainable recycling methods that contribute to the conservation of petrochemical products and energy, showcasing an environmental aspect of chemical research (Karayannidis & Achilias, 2007).

Pharmaceutical Applications and Biological Activity

The review of donepezil, a piperidine derivative, highlights the broad application of such compounds in the pharmaceutical industry, particularly for the treatment of Alzheimer’s disease. Donepezil's synthesis, pharmacokinetics, and therapeutic benefits, such as delaying nursing-home placement and improving cognition and global function in patients, underline the significance of piperidine derivatives in developing treatments for neurological conditions (Román & Rogers, 2004).

Exploration of Biological Pathways

Piperidine derivatives are also significant in exploring biological pathways, such as those involving dipeptidyl peptidase IV inhibitors, highlighting the role of such compounds in treating type 2 diabetes mellitus. The search for new inhibitors that do not affect the activity of the protease in other substrates demonstrates the therapeutic potential of piperidine structures in addressing complex diseases (Mendieta, Tarragó, & Giralt, 2011).

properties

IUPAC Name

2-piperidin-3-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-11-3-6-16-12(8-11)13(17)18-7-4-10-2-1-5-15-9-10;/h3,6,8,10,15H,1-2,4-5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBOLCVZGGZMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

CAS RN

1220031-35-5
Record name 2-Pyridinecarboxylic acid, 4-chloro-, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 5
2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.